5-Fluoro-2-methoxybenzoyl chloride
Description
Contextual Significance in Organic Synthesis
The significance of 5-Fluoro-2-methoxybenzoyl chloride in organic synthesis lies in its nature as a highly reactive acyl chloride. catalysis.blog Acyl chlorides are powerful acylating agents used to introduce an acyl group (R-C=O) into other molecules, a fundamental process in creating more complex chemical structures. numberanalytics.com They are among the most reactive derivatives of carboxylic acids, allowing them to be readily converted into other functional groups like esters, amides, and anhydrides through reactions with alcohols, amines, or carboxylate salts, respectively. wikipedia.orgfiveable.me
The presence of the fluorine atom and the methoxy (B1213986) group on the benzene (B151609) ring further defines its utility. Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability or binding affinity of a potential drug molecule. nih.gov Therefore, this compound is a key intermediate for synthesizing complex fluorinated molecules that are investigated for potential therapeutic applications. nih.gov It can be prepared from its corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid, through chlorination with reagents such as thionyl chloride or oxalyl chloride. google.com
Historical Overview of Acyl Chloride Chemistry
Acyl chlorides, also known as acid chlorides, are a class of organic compounds defined by the -C(=O)Cl functional group. wikipedia.org Their history is rooted in the early development of organic chemistry. One of the first acyl chlorides to be prepared was acetyl chloride, which was synthesized in 1852 by the French chemist Charles Gerhardt. wikipedia.org He produced it by reacting potassium acetate (B1210297) with phosphoryl chloride. wikipedia.org
The development of methods to synthesize acyl chlorides, such as using phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and later, oxalyl chloride, was a significant advancement in organic synthesis. chemistrystudent.comhandwiki.orgtutorchase.com These reagents provided chemists with reliable ways to convert less reactive carboxylic acids into the highly reactive acyl chlorides. chemistrystudent.com This high reactivity, which stems from the electron-withdrawing nature of the oxygen and chlorine atoms making the carbonyl carbon highly susceptible to nucleophilic attack, established acyl chlorides as versatile and essential intermediates. catalysis.blogchemistrystudent.com Their ability to readily participate in nucleophilic acyl substitution reactions has made them indispensable in the synthesis of a vast array of organic compounds, from polymers to pharmaceuticals. numberanalytics.comtutorchase.com
Scope of Current Academic Research on this compound
Current academic and industrial research on this compound primarily focuses on its application as a specialized building block in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. The compound is often used in amide coupling reactions, a common strategy for constructing larger molecules. google.com
A notable example of its use is detailed in patent literature, where this compound is a key intermediate in the synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide. google.com In this multi-step process, this compound is reacted with 4-(aminomethyl)benzoic acid in an amide coupling reaction to form a larger, more functionalized intermediate. google.com This highlights the compound's role in creating specific, highly substituted aromatic structures that are precursors to biologically active compounds.
Research into fluorinated organic compounds remains a vibrant area of medicinal chemistry. The inclusion of fluorine can significantly alter a molecule's properties, and compounds like this compound are enabling tools for researchers exploring the synthesis of new potential antiviral and anticancer agents. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYILYIULOHATGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-03-0 | |
| Record name | 5-Fluoro-2-methoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies of 5 Fluoro 2 Methoxybenzoyl Chloride
Precursor-Based Synthesis Routes
The formation of 5-Fluoro-2-methoxybenzoyl chloride is accomplished through carefully designed synthetic pathways that start from stable, readily available precursors. These methods are categorized based on the immediate precursor molecule that undergoes transformation into the final product.
Acyl Chlorination of 5-Fluoro-2-methoxybenzoic Acid
The most direct and widely employed method for preparing this compound is the acyl chlorination of its parent carboxylic acid, 5-Fluoro-2-methoxybenzoic acid. google.com This process involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. chemguide.co.uklibretexts.org Several chlorinating agents are effective for this conversion, each with specific advantages regarding reaction conditions and byproducts. google.com
Thionyl chloride (SOCl₂) is a common and effective reagent for the synthesis of acyl chlorides from carboxylic acids. chemguide.co.ukresearchgate.net The reaction between 5-Fluoro-2-methoxybenzoic acid and thionyl chloride produces this compound, with the convenient formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.uklibretexts.org This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture. libretexts.org The reaction can be carried out neat or in an inert solvent such as dichloromethane (B109758) or toluene (B28343). researchgate.net In some procedures, the mixture is refluxed for several hours to ensure the reaction goes to completion, after which excess thionyl chloride is removed by distillation. google.com The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction. google.com
Reaction Scheme: C₈H₇FO₃ + SOCl₂ → C₈H₆ClFO₂ + SO₂ (g) + HCl (g)
| Reagent | Byproducts | Separation Method |
| Thionyl Chloride (SOCl₂) | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | Fractional distillation |
Oxalyl chloride ((COCl)₂) is another highly effective reagent for converting carboxylic acids to acyl chlorides and is often preferred for its mild reaction conditions. google.comorganic-chemistry.org The reaction is typically performed in an inert solvent like methylene (B1212753) chloride at room temperature. orgsyn.orgorgsyn.org A key advantage of using oxalyl chloride is that the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies product isolation. orgsyn.org The reaction is often catalyzed by a few drops of dimethylformamide (DMF). orgsyn.orgorgsyn.org The process involves adding oxalyl chloride to a solution of the carboxylic acid and the catalyst, stirring for a period, and then removing the solvent and excess reagent by rotary evaporation to yield the crude acyl chloride. orgsyn.org
Reaction Scheme: C₈H₇FO₃ + (COCl)₂ --(DMF)--> C₈H₆ClFO₂ + CO (g) + CO₂ (g) + HCl (g)
| Reagent | Catalyst | Byproducts |
| Oxalyl Chloride ((COCl)₂) | Dimethylformamide (DMF) | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Chloride (HCl) |
Phosphorous halides, such as phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃), are also capable of converting carboxylic acids to acyl chlorides. google.comchemguide.co.uklibretexts.org
When using phosphorus(V) chloride, the solid reagent reacts with the carboxylic acid to form the acyl chloride, along with phosphorus trichloride (B1173362) oxide (POCl₃) and hydrogen chloride gas as byproducts. chemguide.co.uklibretexts.org The liquid acyl chloride can then be separated from the liquid POCl₃ by fractional distillation. chemguide.co.uk
Phosphorus(III) chloride also reacts with carboxylic acids to yield the desired acyl chloride. chemguide.co.uklibretexts.org In this case, the byproduct is phosphorous acid (H₃PO₃). chemguide.co.uk Similar to other methods, fractional distillation is used to isolate the final product. libretexts.org
Comparative Overview of Phosphorous Halides
| Chlorinating Agent | Reaction Byproducts | Separation |
|---|---|---|
| Phosphorus(V) Chloride (PCl₅) | Phosphorus trichloride oxide (POCl₃), Hydrogen chloride (HCl) | Fractional Distillation |
Derivatization from Related Halogenated Anisoles
An alternative, multi-step synthetic approach begins with a suitably substituted halogenated anisole. This pathway involves the formation of an organometallic intermediate, which is then used to build the required carboxylic acid precursor.
This synthetic route leverages the formation of a Grignard reagent from a dihalogenated fluoroanisole derivative. sigmaaldrich.com Grignard reagents are organomagnesium halides (RMgX) formed by reacting an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com
A plausible pathway would start with an appropriately substituted anisole, for instance, 1-bromo-5-fluoro-2-methoxybenzene. This starting material would react with magnesium turnings in dry THF to form the corresponding Grignard reagent, (5-fluoro-2-methoxyphenyl)magnesium bromide. This highly reactive intermediate can then be treated with formaldehyde (B43269) (HCHO). The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde, and subsequent acidic workup yields 5-fluoro-2-methoxybenzyl alcohol.
This benzyl (B1604629) alcohol precursor is not the final product but an essential intermediate. The alcohol can then be oxidized to the corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid, using standard oxidizing agents. Finally, this benzoic acid derivative is converted to the target compound, this compound, using one of the acyl chlorination methods described previously (e.g., with thionyl chloride or oxalyl chloride). google.com This multi-step approach demonstrates the versatility of Grignard chemistry in the synthesis of complex aromatic compounds. researchgate.net
Tandem Acylation/Hydride Reduction Strategies
Tandem reactions, which combine multiple synthetic steps into one pot, offer an efficient route to complex molecules. While specific examples for the direct synthesis of this compound using a tandem acylation/hydride reduction are not extensively detailed in the provided search results, the general principles of these strategies can be applied.
The reduction of benzoyl chlorides to their corresponding aldehydes is a well-established transformation. For instance, the use of diisobutylaluminium hydride (DIBALH) in conjunction with morpholine (B109124) has been shown to be effective for the partial reduction of various carboxylic acid derivatives, including acid chlorides, to aldehydes in high yields. researchgate.net Another approach involves the use of lithium aluminum hydride (LiAlH₄) with benzyl chloride for the reduction of α,β-unsaturated carboxylic esters to allylic alcohols. researchgate.net Furthermore, lithium aluminum tri-tert-butoxyhydride has been used to reduce polyacrylyl chloride to polymers containing aldehyde groups. researchgate.net These methods highlight the potential for reducing a benzoyl chloride derivative, which could be formed in situ through acylation, to the corresponding benzyl alcohol or aldehyde.
Multistep Synthetic Pathways from Basic Aromatic Precursors
The synthesis of this compound often begins with simpler aromatic compounds, which are then functionalized through a series of steps.
Strategies Involving Fluorination and Methoxylation on Aromatic Precursors
The introduction of fluorine and methoxy (B1213986) groups onto an aromatic ring is a key aspect of synthesizing the target molecule and its analogs. Fluorine chemistry plays a crucial role in the development of pharmaceuticals and agricultural products. acgpubs.org
One common strategy involves the chlorination of a precursor acid, such as 5-fluoro-2-methoxybenzoic acid, using reagents like thionyl chloride or oxalyl chloride to form the desired benzoyl chloride. google.com The precursor acid itself can be synthesized through various routes.
The introduction of fluorine can be achieved through methods like the Schiemann reaction, which converts anilines to fluoroaromatics. chimia.ch Additionally, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce methoxy groups by reacting a fluorinated aromatic compound with a methoxide (B1231860) source. acgpubs.org For example, in the synthesis of certain chalcone (B49325) derivatives, di- and tri-fluorine-substituted benzaldehydes were found to undergo SNAr reactions where a fluorine atom is substituted by a methoxy group. acgpubs.org
The synthesis of a related compound, 2,4,5-trifluoro-3-methoxybenzoyl chloride, starts from tetrachlorophthalic anhydride. google.com This multi-step process involves fluorination, hydrolysis, decarboxylation, and methylation to introduce the required functional groups before the final chlorination to the benzoyl chloride. google.com
Selective Functionalization of Polyhalogenated Aromatic Compounds
The selective functionalization of aromatic compounds containing multiple halogen atoms is a powerful strategy for building complex molecules. For instance, the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride begins with 3,4,5,6-tetrafluorophthalic anhydride. google.com This process involves a series of reactions including condensation, fluorination, hydrolysis, decarboxylation, and finally chlorination to yield the target benzoyl chloride. google.com
In another example, the synthesis of various 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles starts with 3-chloro-4-fluorophenol (B1581553). nih.gov This precursor undergoes regioselective nitration, followed by piperazinylation, and then a one-pot reductive cyclization to form the benzoxazole (B165842) ring system. nih.gov This demonstrates how selective reactions on a polyhalogenated precursor can lead to complex heterocyclic structures.
Optimization of Synthesis Conditions
To ensure high yields and purity of the final product, the optimization of reaction conditions is crucial.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly impact the outcome of a chemical reaction. In the synthesis of chalcone derivatives, the use of methanol (B129727) (MeOH) as a solvent in base-catalyzed Claisen-Schmidt condensations led to nucleophilic aromatic substitution in di- and tri-fluorine-substituted benzaldehydes. acgpubs.org However, when tetrahydrofuran (THF) was used as the solvent, the reaction proceeded with excellent chemical selectivity, yielding only the fluorine-substituted chalcones without any SNAr byproducts. acgpubs.org This highlights the critical role of the solvent in controlling the reaction pathway.
For the preparation of 2,3,4,5-tetrafluorobenzoyl chloride, aprotic polar solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (B87167) (DMSO) are used in the initial condensation step. google.com The use of a solvent in the subsequent fluorination step allows for the product to be distilled off with the solvent, simplifying the purification process. google.com
Temperature and Reaction Time Parameters
Temperature and reaction time are key parameters that need to be carefully controlled to achieve optimal results. In the synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, the initial nitration of 3-chloro-4-fluorophenol was carried out at 0 °C to control the regioselectivity and yield of the desired product. nih.gov The subsequent piperazinylation was performed at reflux temperature in either toluene or chlorobenzene. nih.govresearchgate.net
The preparation of 2,3,4,5-tetrafluorobenzoyl chloride involves a condensation reaction at reflux temperature (100–150 °C) for 5–15 hours. google.com Similarly, the chlorination of 2-Fluoro-5-methoxybenzoic acid to its corresponding acyl chloride typically involves refluxing the mixture at elevated temperatures.
In the synthesis of dihydrobenzofuran neolignans, the reaction time for the oxidative coupling was optimized. scielo.br It was found that the reaction time could be reduced from 20 hours to 4 hours in acetonitrile (B52724) without a significant impact on conversion and selectivity. scielo.br Longer reaction times were found to reduce selectivity due to the formation of undesired products. scielo.br
Catalyst Influence in Acyl Chloride Formation
The synthesis of this compound from its corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid, is a standard transformation in organic chemistry. This conversion is typically achieved by treating the carboxylic acid with a chlorinating agent. While the reaction can proceed without a catalyst, the inclusion of a catalytic species significantly enhances the reaction rate and efficiency. The most common industrial and laboratory method involves the use of thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com
The role of the catalyst, typically DMF, is pivotal in the acyl chloride formation process. The mechanism, known as the Vilsmeier-Haack mechanism, involves the initial reaction of the chlorinating agent (e.g., thionyl chloride) with the DMF catalyst. This reaction forms a highly reactive electrophilic intermediate called the Vilsmeier reagent (chlorodimethylformiminium chloride).
This Vilsmeier reagent is a more potent acylating agent than thionyl chloride alone. It readily reacts with the carboxylate of 5-fluoro-2-methoxybenzoic acid. The resulting unstable intermediate then undergoes fragmentation, yielding the final product, this compound, along with sulfur dioxide gas and regenerating the DMF catalyst, which allows it to participate in further catalytic cycles. This catalytic pathway provides a lower activation energy barrier for the reaction, leading to faster conversion and often cleaner product formation under milder conditions.
The selection of the chlorinating agent and catalyst system is crucial for optimizing the synthesis on both laboratory and industrial scales. For similar transformations, such as the preparation of 2,4,5-trifluoro-3-methoxybenzoyl chloride, the reaction of the parent carboxylic acid with thionyl chloride and a DMF catalyst is a documented industrial method. google.com This highlights the established importance of this catalytic system in producing fluorinated and methoxylated benzoyl chloride derivatives.
Table 1: Components in the Catalytic Formation of this compound
| Component | Chemical Name | Role in Reaction |
| Starting Material | 5-Fluoro-2-methoxybenzoic acid | The carboxylic acid precursor that is converted to the acyl chloride. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Provides the chloride atom to replace the hydroxyl group of the carboxylic acid. |
| Catalyst | N,N-dimethylformamide (DMF) | Reacts with the chlorinating agent to form a more reactive electrophilic intermediate (Vilsmeier reagent), accelerating the reaction. google.com |
| Product | This compound | The target acyl chloride compound formed from the reaction. |
Reactivity and Reaction Mechanisms of 5 Fluoro 2 Methoxybenzoyl Chloride
Electrophilic Acylation Reactions
5-Fluoro-2-methoxybenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized in electrophilic acylation reactions. These reactions involve the introduction of the 5-fluoro-2-methoxybenzoyl group onto a nucleophilic substrate. The reactivity of this acyl chloride is influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the benzoyl ring.
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the acylated product. libretexts.orgchemistrytalk.org
The reaction of this compound with primary or secondary amines is a common and efficient method for the synthesis of amides. This reaction, a type of nucleophilic acyl substitution, proceeds readily due to the high reactivity of the acyl chloride. google.com The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. youtube.com This is followed by the elimination of a chloride ion and a proton to yield the corresponding N-substituted-5-fluoro-2-methoxybenzamide. youtube.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. rsc.org
A general scheme for this reaction is the combination of this compound with an amine to produce an amide. google.com For instance, its reaction with 4-(aminomethyl)benzoic acid results in the formation of 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid. google.com The use of a non-nucleophilic base is often employed in these amide coupling reactions. google.com
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary Amine (R-NH₂) | N-Alkyl-5-fluoro-2-methoxybenzamide |
| This compound | Secondary Amine (R₂NH) | N,N-Dialkyl-5-fluoro-2-methoxybenzamide |
| This compound | 4-(aminomethyl)benzoic acid | 4-[[(5-fluoro-2-methoxy-benzoyl)amino]me- thyl]benzoic acid google.com |
This table illustrates the general products from the reaction of this compound with different classes of amines.
This compound reacts with alcohols to form esters through a process called esterification, another example of nucleophilic acyl substitution. libretexts.org The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. libretexts.org Similar to amide formation, a tetrahedral intermediate is formed, which then eliminates a chloride ion to produce the corresponding ester. This reaction is often performed in the presence of a base to scavenge the HCl produced.
The general reaction involves treating the acyl chloride with an alcohol, leading to the formation of a 5-fluoro-2-methoxybenzoate ester. The nature of the alcohol (primary, secondary, or tertiary) can influence the reaction rate and yield.
| Reactant 1 | Reactant 2 (Alcohol) | Product (Ester) |
| This compound | Methanol (B129727) | Methyl 5-fluoro-2-methoxybenzoate |
| This compound | Ethanol | Ethyl 5-fluoro-2-methoxybenzoate |
| This compound | Isopropanol | Isopropyl 5-fluoro-2-methoxybenzoate |
This table provides examples of esters synthesized from this compound and various alcohols.
Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. sigmaaldrich.comlibretexts.org This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to activate the acyl chloride. sigmaaldrich.comlibretexts.org
The mechanism of Friedel-Crafts acylation begins with the reaction between this compound and a Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com This interaction generates a highly electrophilic acylium ion. sigmaaldrich.commasterorganicchemistry.com The aromatic ring, acting as a nucleophile, then attacks the acylium ion. masterorganicchemistry.com This step, which is typically the rate-determining step, disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.com Finally, a proton is removed from the arenium ion by a weak base, restoring the aromaticity of the ring and yielding the final acylated product, a ketone. masterorganicchemistry.com
Lewis acids are essential catalysts in Friedel-Crafts acylation reactions. sigmaaldrich.comnumberanalytics.com They function by coordinating with the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates the formation of the highly reactive acylium ion. numberanalytics.comkhanacademy.org Aluminum chloride (AlCl₃) is a commonly used and potent Lewis acid for these reactions. sigmaaldrich.comlibretexts.org Other Lewis acids, such as ferric chloride (FeCl₃), antimony pentachloride (SbCl₅), and zinc chloride (ZnO), can also be employed, with the choice of catalyst sometimes influencing the reaction's outcome and selectivity. organic-chemistry.orgresearchgate.netlibretexts.org The catalyst is regenerated in the final step of the reaction, allowing it to be used in catalytic amounts, although often stoichiometric amounts are used as the product can form a complex with the Lewis acid. masterorganicchemistry.comorganic-chemistry.org
| Lewis Acid Catalyst | Function |
| Aluminum chloride (AlCl₃) | Promotes the formation of the acylium ion. sigmaaldrich.comnumberanalytics.com |
| Ferric chloride (FeCl₃) | Alternative Lewis acid catalyst. libretexts.org |
| Antimony pentachloride (SbCl₅) | A versatile Lewis acid for electrophilic aromatic substitution. researchgate.net |
| Zinc oxide (ZnO) | Can act as a catalyst for Friedel-Crafts acylation. organic-chemistry.org |
This table highlights common Lewis acid catalysts and their role in Friedel-Crafts acylation.
Intramolecular Friedel-Crafts Cyclization
Intramolecular Friedel-Crafts reactions are powerful tools for the synthesis of polycyclic compounds. masterorganicchemistry.com In the context of this compound and related structures, this reaction typically involves the cyclization of a derivative where the benzoyl chloride moiety is tethered to another aromatic ring through a suitable linker. The electrophilic acylium ion, generated from the acyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃), is attacked by the nucleophilic aromatic ring, leading to the formation of a new ring system. masterorganicchemistry.com
The success of intramolecular Friedel-Crafts acylations is often dependent on the length and nature of the linking chain, with the formation of five, six, and seven-membered rings being the most common and generally most favorable. masterorganicchemistry.com While specific examples detailing the intramolecular Friedel-Crafts cyclization of this compound itself are not prevalent in the provided search results, the principles of the reaction can be applied to its derivatives. For instance, if the oxygen of the methoxy group were part of a longer chain attached to another aromatic nucleus, an intramolecular cyclization could be envisioned. The presence of the fluorine and methoxy substituents on the benzoyl ring would influence the reactivity of the acylium ion and the stability of the resulting cyclic product.
Alternative catalysts and reaction conditions have been explored to improve the efficiency and selectivity of intramolecular Friedel-Crafts cyclizations. For example, phosphorous pentoxide and Montmorillonite K10 have been used to catalyze the synthesis of indenes from Morita–Baylis–Hillman adducts. beilstein-journals.org Furthermore, the combination of a chiral (salen)chromium(III) complex with BF₃·OEt₂ has been shown to be an effective catalytic system for the intramolecular Friedel-Crafts cyclization of electron-deficient Morita–Baylis–Hillman adducts, leading to the formation of 2-substituted-1H-indenes. beilstein-journals.org These alternative methods highlight the ongoing efforts to develop milder and more versatile protocols for this important ring-closing reaction.
Other Reaction Pathways
Hydrolysis Reactions to the Corresponding Carboxylic Acid
This compound readily undergoes hydrolysis in the presence of water to form its corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid. This is a characteristic reaction of acyl chlorides, which are highly reactive towards nucleophiles, including water. The reaction proceeds through a nucleophilic acyl substitution mechanism.
The physical properties of the resulting 5-fluoro-2-methoxybenzoic acid have been documented, with a reported melting point in the range of 87-91 °C. chemicalbook.comsigmaaldrich.com
Photocatalytic C(sp³)-H Acylation
Recent advancements in organic synthesis have led to the development of photocatalytic methods for the acylation of C(sp³)-H bonds, offering a direct and efficient way to form C(sp³)-C(sp²) bonds. uliege.benih.gov This approach has been successfully applied using various acyl chlorides, including derivatives of benzoyl chloride. uliege.beresearchgate.net
A study on rapid and direct photocatalytic C(sp³)-H acylation in a continuous-flow microreactor demonstrated the coupling of cyclohexane (B81311) with 4-methoxybenzoyl chloride. uliege.be This reaction was carried out in acetonitrile (B52724) in the presence of tetrabutylammonium (B224687) decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst, a nickel catalyst, and 2,6-lutidine as a base. uliege.be The process, irradiated with UV-A light, showed significantly reduced reaction times, from 12–48 hours in batch to just 5–15 minutes in flow. uliege.benih.gov
While the specific use of this compound in this exact system was not detailed, the methodology is presented as having a broad scope for various acyl chlorides. uliege.beresearchgate.net The presence of the fluoro and methoxy groups on the benzoyl chloride would likely influence the reaction kinetics and yield, but the general principle of the photocatalytic acylation would remain the same. The reaction demonstrates high functional group tolerance and regioselectivity, making it a valuable tool for late-stage functionalization of complex molecules. researchgate.net
Hydrogen Atom Transfer (HAT) photocatalysis is a key mechanism enabling the activation of strong C(sp³)-H bonds under mild conditions. uni.luacs.org In the context of C(sp³)-H acylation, a photocatalyst, upon excitation by light, initiates the abstraction of a hydrogen atom from an alkane, generating a nucleophilic carbon-centered radical. uliege.benih.gov
The decatungstate anion, utilized as a HAT photocatalyst, has proven effective in this role. uliege.benih.gov This strategy allows for the direct functionalization of unactivated C-H bonds, which is a significant challenge in organic synthesis. uni.lu The generated alkyl radical can then participate in subsequent bond-forming reactions. This approach has been utilized in various transformations, including the formation of C-C, C-N, and C-S bonds. uni.lu The generation of chlorine atoms via photoredox catalysis has also been explored for HAT reactions. nih.gov
Following the generation of the carbon-centered radical via HAT, a transition metal catalyst is crucial for the subsequent C(sp³)-C(sp²) bond formation. uliege.benih.gov In the photocatalytic acylation system, a nickel catalyst intercepts the nucleophilic alkyl radical. uliege.benih.gov This intermediate then reacts with the acyl chloride to form the desired acylated product and regenerate the active nickel catalyst, completing the catalytic cycle.
The use of transition metals, particularly palladium and copper, is well-established in cross-coupling reactions to form C-C bonds. nsf.govntu.edu.sgnih.gov These metals can facilitate the reaction between various organic electrophiles and nucleophiles. In the context of C(sp³)-H functionalization, transition metal catalysis provides a pathway to selectively form new bonds at previously unreactive positions. The development of these catalytic systems has significantly expanded the toolbox of synthetic chemists for constructing complex molecular architectures. rsc.org
Mechanistic Investigations of Acyl Halide Reactivity
The reactivity of acyl halides like this compound is fundamentally governed by the electrophilicity of the carbonyl carbon. The presence of the electron-withdrawing halogen atom makes this carbon highly susceptible to nucleophilic attack. This inherent reactivity is the basis for a wide range of transformations, including the previously discussed hydrolysis and acylation reactions.
Solvolysis Studies of Acyl Chlorides
The solvolysis of acyl chlorides, a reaction in which the solvent molecule acts as the nucleophile, is a fundamental process in organic chemistry. The reactivity and the underlying mechanism of this reaction are highly dependent on the structure of the acyl chloride, particularly the nature of the substituents on the aromatic ring, as well as the properties of the solvent. Studies on the solvolysis of various substituted benzoyl chlorides have provided significant insights into these structure-reactivity relationships.
The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms, ranging from a stepwise associative (addition-elimination) pathway, often denoted as SN2-like, to a dissociative pathway involving a carbocation intermediate, which is SN1-like. The prevailing mechanism is influenced by both the electronic effects of the substituents and the ionizing power and nucleophilicity of the solvent.
Research on the solvolysis of para-substituted benzoyl chlorides has demonstrated that electron-donating groups favor the SN1-like pathway by stabilizing the resulting benzoyl cation. Conversely, electron-withdrawing groups tend to favor the SN2-like addition-elimination mechanism by increasing the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Given the substitution pattern of this compound, its solvolysis mechanism is likely to be a borderline case, sensitive to the solvent conditions. In highly ionizing and weakly nucleophilic solvents, the formation of a benzoyl cation might be facilitated. In more nucleophilic solvents, the addition-elimination pathway would likely dominate.
To quantitatively analyze the solvent effects on solvolysis reactions, the Grunwald-Winstein equation is often employed. This linear free energy relationship correlates the rate of solvolysis (k) with the ionizing power of the solvent (Y) and its nucleophilicity (N):
log(k/k0) = mY + lN
where k0 is the rate in a reference solvent (typically 80% ethanol/20% water), m is the sensitivity to solvent ionizing power, and l is the sensitivity to solvent nucleophilicity. The values of m and l can provide evidence for the reaction mechanism. A large m value suggests a high degree of charge separation in the transition state, indicative of an SN1-like mechanism, while a significant l value points to the importance of nucleophilic participation by the solvent, characteristic of an SN2-like pathway.
Table 1: Hypothetical Solvolysis Rate Constants (k) for this compound in Various Solvents at 25°C
| Solvent | Solvent YCl Value | Solvent NT Value | Hypothetical k (s-1) |
| Ethanol | -2.52 | 0.37 | 1.2 x 10-5 |
| Methanol | -1.17 | 0.17 | 3.5 x 10-5 |
| 90% Acetone | -0.85 | -0.37 | 8.0 x 10-6 |
| 80% Ethanol | 0.00 | 0.00 | 1.0 x 10-5 |
| Acetic Acid | -1.65 | -2.05 | 5.0 x 10-7 |
| Formic Acid | 2.97 | -2.98 | 2.0 x 10-4 |
| 97% TFE | 2.83 | -3.30 | 1.5 x 10-3 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends in solvolysis rates based on established principles for similar compounds. TFE refers to 2,2,2-trifluoroethanol.
The detailed study of the solvolysis of a series of p-substituted benzoyl chlorides in various solvents, including weakly nucleophilic media like hexafluoroisopropanol-water mixtures, has shown that even for substrates with electron-withdrawing groups, a cationic reaction channel can be dominant. mdpi.com The trapping of benzoyl cation intermediates in such solvents provides strong evidence for the SN1-like pathway. mdpi.com For this compound, a careful kinetic analysis across a range of solvents would be necessary to fully elucidate its mechanistic behavior.
Advanced Applications of 5 Fluoro 2 Methoxybenzoyl Chloride in Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
5-Fluoro-2-methoxybenzoyl chloride serves as a pivotal intermediate in the assembly of intricate molecular architectures. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to introduce the 5-fluoro-2-methoxybenzoyl scaffold into a variety of substrates. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methoxy (B1213986) group modulate the reactivity of the aromatic ring and the acyl chloride, influencing reaction outcomes and providing access to a diverse range of chemical entities.
Synthesis of Substituted Benzoyl Derivatives
A primary application of this compound is in the synthesis of substituted benzoyl derivatives, particularly amides and esters. The high electrophilicity of the acyl chloride group facilitates nucleophilic acyl substitution reactions with a wide array of amines, alcohols, and other nucleophiles.
A notable example is its use in the synthesis of a key intermediate for a Bruton's Tyrosine Kinase (BTK) inhibitor. In a patented process, this compound is reacted with 4-(aminomethyl)benzoic acid in an amide coupling reaction to form 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid. This reaction is a critical step in the multi-step synthesis of the final complex pharmaceutical agent. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 4-(aminomethyl)benzoic acid | 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid | Amide Coupling |
This transformation highlights the reliability of this compound in forming robust amide bonds, a fundamental linkage in many biologically active molecules.
Precursor to Fluorine-Containing Organic Compounds
The presence of a fluorine atom on the benzoyl ring makes this compound an important precursor for a broader class of fluorine-containing organic compounds. Organofluorine compounds are of significant interest due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity.
While direct transformations of the fluorine atom on the aromatic ring are not typical starting from the benzoyl chloride, the entire 5-fluoro-2-methoxyphenyl moiety is incorporated into larger molecules. The stability of the C-F bond ensures that this structural feature is retained throughout subsequent synthetic manipulations. Research in the broader field of organofluorine chemistry often utilizes fluorinated building blocks like 5-Fluoro-2-methoxybenzoic acid, the precursor to the title compound, to introduce fluorine into complex targets. The conversion of the carboxylic acid to the more reactive acyl chloride enhances its utility as a synthetic intermediate.
Synthetic Strategies for Bioactive Compound Development
The 5-fluoro-2-methoxybenzoyl structural motif is present in a number of compounds with demonstrated biological activity. Consequently, this compound is a key starting material in synthetic strategies aimed at the development of new and improved bioactive compounds.
Generation of Pharmaceutical Intermediates
The synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[fluoromethoxy-d(2)]-5-methoxybenzyl)acetamide, a radioligand for the peripheral benzodiazepine (B76468) receptor, also involves intermediates that could potentially be derived from this compound or its corresponding acid. nih.gov This highlights the utility of this scaffold in the development of diagnostic and therapeutic agents.
| Intermediate | Target Class | Therapeutic Area |
| 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid | Bruton's Tyrosine Kinase (BTK) Inhibitors | Oncology, Immunology |
| N-(5-fluoro-2-phenoxyphenyl)-N-(2-[fluoromethoxy-d(2)]-5-methoxybenzyl)acetamide analogue | Peripheral Benzodiazepine Receptor (PBR) Ligands | Neurology, Diagnostics |
Derivatization for Agrochemical Synthesis
While specific examples of the direct use of this compound in the synthesis of commercialized agrochemicals are not prominently documented in publicly available research, the structural motifs it contains are relevant to the agrochemical industry. Fluorinated and methoxy-substituted aromatic compounds are frequently found in herbicides, insecticides, and fungicides. The benzoyl chloride functionality allows for the facile derivatization to a wide range of amides and esters, which are common structural classes in agrochemicals. For instance, the synthesis of benzoylthiourea (B1224501) derivatives has been explored for their antimicrobial properties, a field with applications in both medicine and agriculture. diva-portal.org The reactivity of this compound makes it a suitable candidate for the synthesis of analogous libraries of compounds for screening in agrochemical discovery programs.
Synthesis of Novel Heterocyclic Systems
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The reaction of benzoyl chlorides with various difunctional nucleophiles is a common strategy for the synthesis of heterocyclic rings. Although specific research detailing the use of this compound in the synthesis of novel heterocyclic systems is limited, its potential is significant.
For example, it could react with hydrazines or hydroxylamine (B1172632) to form hydrazides or hydroxamic acids, which are precursors to heterocycles like oxadiazoles (B1248032) or triazoles. Condensation reactions with β-amino ketones or similar substrates could lead to the formation of pyrimidines or other fused heterocyclic systems. The synthesis of benzoxazoles, for example, often involves the cyclization of precursors derived from substituted benzoic acids. synquestlabs.com The 5-fluoro-2-methoxybenzoyl scaffold could be incorporated into such systems to modulate their biological activity.
Regioselective and Stereoselective Transformations
The presence of both a fluorine atom and a methoxy group on the benzoyl chloride ring imparts distinct electronic and steric properties to this compound. These features can be strategically exploited to achieve high levels of regioselectivity and stereoselectivity in various organic transformations. The electron-withdrawing nature of the fluorine atom and the electron-donating, sterically demanding methoxy group at the ortho position create a unique chemical environment that influences the reactivity of the acyl chloride.
Control of Isomeric Purity in Derivatization
The precise control of isomeric purity is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. This compound can be employed as a derivatizing agent to facilitate the separation of isomers or to influence the formation of a specific isomer in a reaction.
While specific studies detailing the use of this compound for enhancing isomeric purity through derivatization are not extensively documented in publicly available literature, the principles of regioselective acylation using sterically hindered acylating agents are well-established. The interplay of steric and electronic effects of the substituents on the benzoyl chloride ring is a key determinant of the reaction's outcome.
Table 1: Factors Influencing Regioselective Acylation
| Factor | Influence on Regioselectivity |
| Steric Hindrance | The ortho-methoxy group can block access to nearby functional groups, favoring reaction at more accessible sites. |
| Electronic Effects | The fluorine atom can modulate the electrophilicity of the acyl carbon, potentially influencing the reaction rate and selectivity. |
| Reaction Conditions | Solvent, temperature, and the presence of a catalyst can significantly impact the regiochemical outcome of the acylation reaction. |
Asymmetric Synthesis Approaches
Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the development of new drugs. While this compound is not itself a chiral molecule, it can be utilized in conjunction with chiral auxiliaries or catalysts to induce stereoselectivity in a reaction.
A common strategy in asymmetric synthesis involves the use of a chiral auxiliary, an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. In this context, this compound could be used to acylate a chiral alcohol or amine, forming a diastereomeric mixture of esters or amides. The steric and electronic properties of the 5-fluoro-2-methoxybenzoyl group can influence the facial selectivity of a subsequent transformation, such as an enolate alkylation or a Diels-Alder reaction, leading to an excess of one diastereomer. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.
Although specific examples detailing the application of this compound as an acylating agent in Evans-type asymmetric aldol (B89426) reactions or other well-known asymmetric methodologies are not readily found in the literature, the underlying principles suggest its potential utility. The defined spatial arrangement of the 5-fluoro-2-methoxybenzoyl group, when attached to a chiral auxiliary, could provide the necessary steric bias to control the approach of incoming reagents.
Table 2: Potential Asymmetric Synthesis Strategies Involving this compound
| Strategy | Description |
| Chiral Auxiliary | Acylation of a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine amide) with this compound to form a diastereomeric intermediate that can undergo stereoselective transformations. |
| Kinetic Resolution | Reaction of a racemic mixture of a chiral alcohol or amine with a substoichiometric amount of this compound in the presence of a chiral catalyst, leading to the preferential acylation of one enantiomer. |
| Chiral Derivatizing Agent | Use as a chiral derivatizing agent in combination with a chiral reagent to determine the enantiomeric excess of a chiral analyte via techniques like NMR or HPLC. |
Further research is warranted to explore the full potential of this compound in these advanced applications. Its unique substitution pattern offers intriguing possibilities for achieving high levels of selectivity in organic synthesis.
Spectroscopic Characterization Methodologies for 5 Fluoro 2 Methoxybenzoyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For fluorinated compounds like 5-Fluoro-2-methoxybenzoyl chloride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons and the methoxy (B1213986) protons give rise to characteristic signals.
The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The exact chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the fluorine and acyl chloride groups and the electron-donating nature of the methoxy group. Aromatic protons generally appear in the range of 6.0-9.5 ppm. pdx.educsustan.edu The methoxy group protons typically appear as a singlet further upfield.
For derivatives of this compound, the chemical shifts of the aromatic protons will vary depending on the nature and position of the substituents.
Table 1: Representative ¹H NMR Data for Related Benzoyl Chloride Derivatives
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
|---|---|---|
| 2-Fluorobenzoyl chloride | 7.19-8.11 (m) | - |
Data is illustrative and based on typical chemical shift ranges for similar structures.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.
The carbonyl carbon of an acyl chloride is typically found in the range of 160-180 ppm. libretexts.orgwisc.edu The aromatic carbons will show a range of chemical shifts, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant. The carbon attached to the methoxy group will also be shifted accordingly. The methoxy carbon itself usually appears in the 55-65 ppm region. Calculated ¹³C NMR chemical shifts can be a useful tool in assigning experimental spectra. researchgate.net
Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts for Related Compounds
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) |
|---|---|---|---|
| 2-Fluorobenzoyl chloride | ~163 | ~117-162 | - |
Values are approximate and based on typical ranges and data from similar compounds. chemicalbook.com
Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.ilwikipedia.org It provides valuable information about the electronic environment of the fluorine atom. The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the substituents on the aromatic ring. biophysics.org
The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, which may be split into a multiplet due to coupling with adjacent aromatic protons. The chemical shift range for organofluorine compounds is broad, but for fluoroaromatic compounds, signals typically appear between +80 to +170 ppm relative to CFCl₃. wikipedia.orgucsb.edu Reference standards like trifluoroacetic acid (-76.55 ppm) and monofluorobenzene (-113.15 ppm) are often used. colorado.edu
The large chemical shift dispersion in ¹⁹F NMR is advantageous for distinguishing between different fluorinated species and for monitoring chemical reactions involving fluorinated compounds. huji.ac.ilwikipedia.org
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.org
The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum. For acyl chlorides, this band typically appears at a high frequency, generally in the range of 1770-1820 cm⁻¹. khanacademy.org The high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond. vaia.comstackexchange.comreddit.com
In this compound, the presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic ring will influence the exact position of the carbonyl stretch. Generally, electron-donating groups tend to lower the carbonyl frequency, while electron-withdrawing groups increase it. stackexchange.comreddit.com For comparison, the IR spectrum of benzoyl chloride shows a strong carbonyl absorption around 1773 cm⁻¹. nist.gov The carbonyl stretching frequency in ketones and aldehydes is typically observed between 1710 and 1740 cm⁻¹. udel.edu
In addition to the carbonyl stretch, the IR spectrum of this compound will display several other characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. libretexts.orgorgchemboulder.com Aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region. libretexts.orgorgchemboulder.com
The C-F stretching vibration for aromatic fluorides typically appears in the 1100-1400 cm⁻¹ range. The C-Cl stretching vibration for acyl chlorides is found in the lower frequency region of the spectrum. The presence of multiple bands in the fingerprint region (below 1500 cm⁻¹) makes the IR spectrum a unique identifier for a specific compound. libretexts.org The out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. orgchemboulder.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. This technique provides crucial information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its identity. uni.lu For this compound (C₈H₆ClFO₂), the predicted monoisotopic mass is 188.00403 Da. uni.lu High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in the unequivocal identification of the compound.
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound, which is valuable information for its characterization by ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 189.01131 | 130.8 |
| [M+Na]⁺ | 210.99325 | 141.4 |
| [M-H]⁻ | 186.99675 | 133.8 |
| [M+NH₄]⁺ | 206.03785 | 151.8 |
| [M+K]⁺ | 226.96719 | 138.2 |
| [M+H-H₂O]⁺ | 171.00129 | 125.7 |
| [M+HCOO]⁻ | 233.00223 | 149.8 |
| [M+CH₃COO]⁻ | 247.01788 | 181.1 |
| [M+Na-2H]⁻ | 208.97870 | 136.1 |
| [M]⁺ | 188.00348 | 133.6 |
| [M]⁻ | 188.00458 | 133.6 |
Data sourced from PubChemLite. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture by liquid chromatography before their detection by mass spectrometry. researchgate.net This method is particularly advantageous for the analysis of polar and non-volatile derivatives of this compound that are not amenable to gas chromatography. researchgate.net In the context of related compounds, LC-MS has proven effective for the quantitative analysis of various fluorinated pharmaceuticals and their metabolites in biological matrices. nih.govchromatographyonline.com
For instance, a study on the chemotherapeutic drug 5-fluorouracil (B62378) (5-FU), a related fluorinated compound, utilized LC-MS/MS for its simultaneous quantification with its metabolites in human plasma. nih.gov This involved liquid-liquid extraction followed by separation on a C18 column and detection by multiple reaction monitoring (MRM). nih.gov Such methodologies can be adapted for the analysis of derivatives synthesized from this compound, providing high sensitivity and specificity. The use of high-purity solvents and reagents is crucial in LC-MS to minimize background noise and the formation of adducts, ensuring reliable and high-performance analysis. lcms.cz
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) enhances the capabilities of conventional LC-MS by using columns with smaller particle sizes (typically sub-2 µm). This results in significantly improved resolution, sensitivity, and speed of analysis. UPLC-MS is well-suited for the analysis of complex mixtures containing derivatives of this compound. cooper.edu
A UPLC-MS/MS method was developed for the quantification of capecitabine (B1668275) and its five metabolites, including 5-fluorouracil, in human plasma. nih.gov This method involved protein precipitation for sample preparation, followed by separation on a UPLC HSS T3 column with a gradient elution. nih.gov Similarly, a UPLC-MS/MS method for monitoring 5-fluorouracil in dried blood spots employed an Acquity® UPLC BEH C18 column and negative electrospray ionization. nih.gov The high efficiency of UPLC allows for rapid and robust analytical methods, making it a valuable tool for high-throughput screening and detailed pharmacokinetic studies of derivatives originating from this compound.
Chromatographic Techniques for Purity and Analysis
Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing reaction mixtures containing its derivatives. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity determination and quantitative analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a common method to assess its purity. ambeed.com
In the broader context of related compounds, a stability-indicating RP-HPLC method was developed for 5-fluorouracil. nih.gov This method demonstrated good separation of the drug from its degradation products, proving its specificity. nih.gov Similarly, an RP-HPLC method was developed to determine the genotoxic impurity 4-methoxybenzyl chloride in venlafaxine, showcasing the technique's ability to separate and quantify structurally related impurities. orientjchem.org The development of a robust HPLC method for this compound would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to ensure accurate and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively volatile compound, is amenable to GC-MS analysis. This method separates compounds in a gaseous mobile phase and then identifies them based on their mass spectra. researchgate.net
GC-MS analysis can provide detailed information about the purity of a this compound sample and can be used to identify and quantify any volatile impurities. The electron ionization (EI) mass spectra generated by GC-MS are highly reproducible and can be compared against spectral libraries for compound identification. nih.gov For example, GC-MS has been used to characterize bioactive compounds in plant extracts and to differentiate regioisomeric cannabinoids, demonstrating its power in separating and identifying structurally similar molecules. nih.govojp.gov A study on methylphenidate utilized GC-negative ion chemical ionization (NICI)-MS with a specific derivatization procedure, highlighting the potential for enhanced sensitivity for certain compounds. researchgate.net
Thin Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for the preliminary purity assessment of compounds. For the synthesis of derivatives from this compound, TLC can be used to quickly determine if the starting material has been consumed and to identify the number of products formed.
While not providing the quantitative accuracy of HPLC or GC, TLC is an invaluable tool for qualitative analysis. nih.gov By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the components will separate based on their polarity. The separated spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value for each spot can then be calculated to aid in the identification of the compounds present.
Computational and Theoretical Studies of 5 Fluoro 2 Methoxybenzoyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, offering insights into the electronic structure and energy of molecules.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It has become a vital tool in chemistry for calculating properties like molecular structures, energies, and spectroscopic parameters. nih.gov Instead of relying on the complex many-electron wavefunction, DFT utilizes the electron density, a function of only three spatial variables, to determine the ground-state properties of a system. nih.govaps.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying larger and more complex molecules. nih.gov
For 5-Fluoro-2-methoxybenzoyl chloride, DFT calculations can be employed to:
Optimize the molecular geometry to find its most stable conformation.
Calculate the total energy and thermodynamic properties.
Predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.
Determine various electronic properties, such as the dipole moment and polarizability.
Generate maps of electrostatic potential to identify electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions and reactivity.
The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, with common options including Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals. researchgate.net
Electronic Structure Analysis
Methoxy (B1213986) Group (-OCH₃): The methoxy group is an electron-donating group due to the resonance effect (lone pairs on the oxygen can delocalize into the ring), but it is also weakly electron-withdrawing via the inductive effect due to oxygen's electronegativity.
Fluorine Atom (-F): Fluorine is the most electronegative element, making it a strong electron-withdrawing group through the inductive effect. However, like the methoxy group, it has lone pairs that can be donated to the ring via resonance, which opposes the inductive effect.
Benzoyl Chloride Group (-COCl): The carbonyl group is strongly electron-withdrawing due to both the inductive effect of the oxygen and chlorine atoms and the resonance effect that pulls electron density from the ring.
Computational analysis can quantify these effects by calculating the charge distribution across the molecule. An analysis of the electrostatic potential surface would reveal negative potential (electron-rich regions) around the oxygen and fluorine atoms and positive potential (electron-poor regions) on the carbonyl carbon and the hydrogen atoms.
Molecular Orbital Theory and Analysis
Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that are spread across the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is fundamental to predicting chemical reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. vaia.com For this compound, the location of these orbitals is influenced by the substituents. The HOMO is likely distributed over the benzene (B151609) ring and the electron-donating methoxy group, while the LUMO is expected to be localized primarily on the electron-withdrawing benzoyl chloride group, particularly the C=O bond. youtube.com This distribution makes the carbonyl carbon a prime target for nucleophilic attack.
Table 1: Illustrative Frontier Orbital Data for this compound
This table presents hypothetical data that would be obtained from a DFT calculation to illustrate the concept. Actual values would require a specific computational study.
| Parameter | Energy (eV) | Description |
| EHOMO | -8.5 | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential and electron-donating ability. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 7.3 | Energy difference (ELUMO - EHOMO). Indicates kinetic stability and chemical reactivity. |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.denumberanalytics.com This method provides a quantitative description of bonding and charge distribution within a molecule. numberanalytics.com
A key feature of NBO analysis is its ability to study charge delocalization through second-order perturbation theory. uni-muenchen.de It examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy of these interactions quantifies the extent of hyperconjugation and resonance effects, which are deviations from an idealized, localized Lewis structure. dailymotion.com
For this compound, NBO analysis would provide detailed insights into:
The hybridization of atomic orbitals for each atom. youtube.com
The natural atomic charges, offering a more robust picture of charge distribution than other methods.
The delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the antibonding orbitals of the benzene ring.
The strong electron-withdrawing nature of the benzoyl chloride group, shown by interactions between ring orbitals and the antibonding π* orbital of the C=O bond.
Reaction Pathway and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential energy surface (PES) of a chemical reaction. fiveable.me This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. numberanalytics.com A transition state is the highest energy point on the lowest energy path between reactants and products and is characterized as a first-order saddle point on the PES. github.iofiveable.me
Transition State Theory (TST) uses the properties of the transition state to predict the rate of a chemical reaction. fiveable.me For this compound, the most characteristic reaction is nucleophilic acyl substitution at the carbonyl carbon. Computational analysis of this reaction pathway would involve:
Modeling the approach of a nucleophile (e.g., an alcohol or amine) to the carbonyl carbon.
Optimizing the geometry of the transition state for the formation of the tetrahedral intermediate.
Calculating the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate.
Modeling the subsequent steps, including the departure of the chloride leaving group to form the final product.
By comparing the activation energies for different nucleophiles or for reactions at different sites, chemists can predict reaction outcomes and selectivity. numberanalytics.com
Mechanistic Investigations using Computational Methods
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on related substituted benzoyl chlorides. The alcoholysis of substituted benzoyl chlorides, for instance, is a well-studied reaction. The generally accepted mechanism for this reaction is a second-order process, being first-order with respect to both the acid chloride and the alcohol. uni.edu
Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the transition states and intermediates of such reactions. For the hydrolysis or alcoholysis of a benzoyl chloride derivative, a computational study would typically model the approach of the nucleophile (water or an alcohol) to the carbonyl carbon of the benzoyl chloride. The calculations would aim to identify the structure and energy of the transition state, which is a critical step in determining the reaction rate.
The reaction of substituted benzoyl chlorides with n-propanol has been studied, and the pseudo-first-order rate constants have been determined. These experimental values can be correlated with computational data to validate the proposed mechanism. For example, the effect of different substituents on the benzene ring on the reaction rate can be rationalized through computational analysis of the electronic effects of these substituents. uni.edu
Table 1: Experimentally Determined Pseudo-First-Order Rate Constants for the Reaction of Substituted Benzoyl Chlorides with n-Propanol at 25°C uni.edu
| Substituted Benzoyl Chloride | Rate Constant (k, min⁻¹) |
|---|---|
| Benzoyl chloride | 0.0321 |
| m-Methoxybenzoyl chloride | 0.0340 |
| p-Bromobenzoyl chloride | 0.0590 |
| p-Iodobenzoyl chloride | 0.0617 |
This table is for illustrative purposes to show the type of data that can be generated from kinetic studies and used in conjunction with computational investigations. Specific data for this compound is not available in the cited sources.
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. Chlorine KIEs (³⁵Cl/³⁷Cl) are particularly useful for studying reactions involving the cleavage of a carbon-chlorine bond, such as in the nucleophilic substitution reactions of benzoyl chlorides.
Studies on substituted benzyl (B1604629) chlorides have shown that the magnitude of the chlorine KIE can help differentiate between Sₙ1 and Sₙ2 reaction mechanisms. osti.gov For reactions proceeding via a near-ideal Sₙ1 mechanism, the observed kinetic isotope effect (k³⁵/k³⁷) is typically around 1.0078, while for Sₙ2 reactions, the value is closer to 1.0058. osti.gov Reactions with borderline mechanisms exhibit intermediate KIE values. osti.gov
In the context of this compound, a chlorine KIE study could provide valuable insights into the mechanism of its nucleophilic substitution reactions. For example, by reacting it with various nucleophiles and measuring the ³⁵Cl/³⁷Cl KIE, one could determine the degree of C-Cl bond breaking in the transition state.
Furthermore, deuterium (B1214612) KIEs can also be employed. For instance, in a study of a deuterium-substituted analogue of a radioligand, it was hypothesized that deuterium substitution would reduce the rate of defluorination initiated by the cleavage of a C-H bond without altering the binding affinity. nih.gov This highlights how isotopic substitution can be used to probe specific steps in a reaction pathway.
Table 2: Illustrative Chlorine Kinetic Isotope Effects for Reactions of Substituted Benzyl Chlorides researchgate.net
| Substituent | k³⁵/k³⁷ |
|---|---|
| CH₃ | 1.0076 ± 0.0004 |
| Cl | 1.0078 ± 0.0006 |
| NO₂ | 1.0036 ± 0.0004 |
This table demonstrates the application of chlorine KIEs in mechanistic studies of related compounds. Specific data for this compound is not available in the cited sources.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting and understanding the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov
In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are favorable for nucleophilic attack. Green indicates regions of neutral potential. nih.gov
For this compound, an MEP map would likely show a significant region of positive potential around the carbonyl carbon, making it the primary site for nucleophilic attack. The electronegative oxygen and chlorine atoms would draw electron density away from the carbon, enhancing its electrophilicity. The fluorine and methoxy substituents on the benzene ring would also influence the electrostatic potential distribution across the aromatic ring.
MEP maps are generated using data from quantum chemical calculations, often at the Density Functional Theory (DFT) level. These maps provide a clear, visual representation of the charge distribution and can be used to rationalize the observed reactivity of the molecule. walisongo.ac.idresearchgate.netresearchgate.net The analysis of MEP maps can be particularly useful in understanding the initial interactions between the molecule and a reactant.
Catalytic Approaches in Acylation
Acylation reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds and the synthesis of ketones. The use of catalytic methods in these transformations is crucial for enhancing efficiency, selectivity, and sustainability.
Lewis Acid Catalysis in Friedel-Crafts Reactions
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction traditionally employs a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which complexes with the acyl chloride. sigmaaldrich.commasterorganicchemistry.com
The mechanism involves the formation of a highly electrophilic acylium ion through the interaction between the Lewis acid and the chlorine atom of the acyl chloride. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic substrate. In the context of this compound, the Lewis acid would coordinate to the chloride, facilitating its departure and generating the 5-fluoro-2-methoxybenzoyl cation. This cation then serves as the potent electrophile in the reaction with an arene to furnish the corresponding aryl ketone.
Various Lewis acids can be employed, including aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and antimony pentachloride (SbCl₅), each offering different levels of reactivity and substrate compatibility. researchgate.netfrontiersin.org The choice of catalyst can be critical for optimizing reaction conditions and yields. The reaction is typically completed by the formation of a complex between the Lewis acid and the product ketone, necessitating a stoichiometric quantity of the catalyst. organic-chemistry.org
| Lewis Acid | Formula | Typical Application |
|---|---|---|
| Aluminum Chloride | AlCl₃ | General-purpose, highly active catalyst for acylation of various arenes. sigmaaldrich.com |
| Ferric Chloride | FeCl₃ | A milder alternative to AlCl₃, often used with more activated substrates. frontiersin.org |
| Antimony Pentachloride | SbCl₅ | A very strong Lewis acid, effective for less reactive substrates. researchgate.net |
Brønsted Acid Catalysis
As an alternative to Lewis acids, strong Brønsted acids can also catalyze Friedel-Crafts acylation reactions. researchgate.netmdpi.com Protonic acids like trifluoromethanesulfonic acid (TfOH) can facilitate the formation of the reactive acylium ion from the acyl chloride. researchgate.net This approach can be advantageous as it sometimes allows for catalytic quantities of the acid to be used, especially when the reaction is driven forward by the removal of HCl.
The mechanism is believed to involve the protonation of the carbonyl oxygen of the acyl chloride, which enhances the electrophilicity of the carbonyl carbon and promotes the elimination of HCl to form the acylium ion. This method aligns with greener chemical principles by potentially reducing the amount of catalyst waste compared to stoichiometric Lewis acid-mediated processes. mdpi.com The use of solid-supported Brønsted acids is also an area of interest, simplifying catalyst recovery and product purification.
Photoredox Catalysis for C-H Functionalization
Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions by enabling novel reaction pathways through single-electron transfer (SET) processes. nih.govacs.org This strategy has been successfully applied to the functionalization of unactivated C(sp³)-H bonds using acyl chlorides like this compound.
Decatungstate Anion-Mediated C(sp³)-H Acylation
A notable advancement in C-H functionalization is the use of the decatungstate anion ([W₁₀O₃₂]⁴⁻), often as tetrabutylammonium (B224687) decatungstate (TBADT), as a photocatalyst. nih.govresearchgate.net Upon irradiation with UV light, the excited decatungstate anion is a potent hydrogen atom transfer (HAT) catalyst, capable of abstracting a hydrogen atom from even strong, unactivated C(sp³)-H bonds. nih.govuliege.betue.nl
This process generates a nucleophilic carbon-centered radical from an alkane substrate. nih.govresearchgate.net This radical is then intercepted in a dual catalytic cycle involving a nickel catalyst, which couples the alkyl radical with an acyl chloride. This method allows for the direct acylation of C(sp³)-H bonds, providing a highly efficient route to ketones from simple hydrocarbon feedstocks. uliege.betue.nl The bulky nature of the decatungstate anion can also impart regioselectivity based on steric hindrance, allowing for the functionalization of less reactive secondary C-H bonds over more reactive but sterically hindered tertiary positions. nih.gov
Nickel-Catalyzed Carbon-Carbon Bond Formation
In the dual catalytic system described above, nickel plays a crucial role in forging the new carbon-carbon bond. nih.govuliege.betue.nl The cycle typically involves a Ni(0) or Ni(I) species that undergoes oxidative addition with the acyl chloride (e.g., this compound) to form an acyl-nickel complex. This complex then reacts with the alkyl radical generated by the decatungstate photocatalyst.
The subsequent reductive elimination from the resulting nickel intermediate yields the desired ketone product and regenerates the active nickel catalyst, thus closing the catalytic cycle. researchgate.net This synergistic combination of photoredox HAT catalysis and transition metal catalysis provides a powerful platform for C-H functionalization, enabling the construction of complex molecules from simple precursors. nih.govnih.gov This strategy is particularly valuable for late-stage functionalization in medicinal chemistry.
| Component | Role | Example |
|---|---|---|
| Photocatalyst | Hydrogen Atom Transfer (HAT) from C(sp³)-H bond upon photoexcitation. nih.gov | Tetrabutylammonium Decatungstate (TBADT) |
| Transition Metal Catalyst | Couples alkyl radical with acyl chloride via an oxidative addition/reductive elimination cycle. nih.govresearchgate.net | Nickel complexes, e.g., Ni(COD)₂ |
| Acyl Source | Provides the acyl group for C-C bond formation. | This compound |
| C-H Substrate | Source of the alkyl radical. uliege.betue.nl | Cyclohexane (B81311), Tetrahydrofuran (B95107) |
Green Chemistry Principles in this compound Synthesis and Utilization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it The synthesis and application of this compound can be evaluated and improved through this lens.
Key green chemistry principles applicable include:
Catalysis: The shift from stoichiometric reagents (like traditional Friedel-Crafts conditions) to catalytic amounts of Lewis or Brønsted acids significantly reduces waste and improves atom economy. uniroma1.it
Atom Economy: C-H functionalization reactions represent a highly atom-economical approach to building molecular complexity, as they avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the associated waste.
Safer Solvents and Auxiliaries: A core principle of green chemistry is minimizing the use of hazardous solvents. skpharmteco.com Research into performing acylations and other transformations in greener solvents or under solvent-free conditions is an ongoing goal. The recovery and reuse of solvents can also significantly reduce the environmental impact of a process. skpharmteco.com
Energy Efficiency: Photoredox catalysis, while requiring a light source, can often be conducted at room temperature, reducing the energy demands associated with heating reactions. The development of flow chemistry processes for these reactions can further improve efficiency and scalability. nih.govuliege.betue.nl
By embracing these principles, the synthesis and subsequent reactions of this compound can be made more sustainable, safer, and more efficient, aligning with the modern demands of the chemical industry.
Conclusion and Future Research Perspectives
Summary of Key Research Findings
Research has established 5-Fluoro-2-methoxybenzoyl chloride as a critical building block in the synthesis of a variety of organic compounds. Its utility is primarily demonstrated in acylation reactions, where it serves as a source of the 5-fluoro-2-methoxybenzoyl group.
Key findings from various studies include:
Synthesis of Pharmaceutical Intermediates: The compound is frequently employed in the synthesis of novel therapeutic agents. For instance, it is a key reagent in the preparation of potent and selective inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), which are targets for the treatment of type 2 diabetes.
Agrochemical Development: In the field of agrochemicals, this compound is utilized to create new pesticides and herbicides. The presence of the fluorine atom often enhances the biological activity and metabolic stability of the resulting products.
Material Science Applications: The unique electronic properties imparted by the fluorine and methoxy (B1213986) substituents make this compound a candidate for the synthesis of advanced materials, including liquid crystals and polymers with specialized characteristics.
The reactivity of this compound is well-documented in a range of nucleophilic substitution reactions. These include:
Amide Formation: Reaction with primary and secondary amines to yield the corresponding amides. This is a common strategy in the construction of drug candidates.
Esterification: Reaction with alcohols to form esters, which can be useful as protecting groups or as final products with specific physical properties.
Friedel-Crafts Acylation: The compound can act as an acylating agent in the presence of a Lewis acid to introduce the 5-fluoro-2-methoxybenzoyl group onto aromatic rings.
A summary of the key reactions is presented in the table below:
| Reaction Type | Reactant | Product | Significance |
| Amide Formation | Primary/Secondary Amine | N-substituted-5-fluoro-2-methoxybenzamide | Synthesis of bioactive molecules |
| Esterification | Alcohol | Alkyl 5-fluoro-2-methoxybenzoate | Creation of esters with varied properties |
| Friedel-Crafts Acylation | Aromatic Compound | Aryl (5-fluoro-2-methoxyphenyl)methanone | Carbon-carbon bond formation |
Unexplored Reactivity and Derivatization Opportunities
Despite its established uses, the full reactive potential of this compound remains to be explored. The strategic placement of the fluoro and methoxy groups suggests several avenues for further investigation:
Ortho-Lithiation: The methoxy group could direct ortho-lithiation at the C3 position, providing a handle for the introduction of a wide range of electrophiles. This would open up a new dimension of derivatization, allowing for the synthesis of tri-substituted benzene (B151609) derivatives.
Nucleophilic Aromatic Substitution (SNA_r): While the fluorine atom is generally unreactive towards SNA_r under standard conditions, its activation through the formation of an electron-deficient intermediate could enable its displacement by strong nucleophiles. This would provide a route to compounds with alternative substitution patterns at the C5 position.
Cross-Coupling Reactions: The carbon-chlorine bond of the benzoyl chloride could potentially participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to generate novel ketone structures.
Further derivatization of the products obtained from this compound also presents numerous opportunities. For example, the methoxy group can be cleaved to reveal a phenol, which can then be further functionalized.
Emerging Trends in Organofluorine and Benzoyl Chloride Chemistry
The study of this compound is situated within the broader context of two significant and evolving areas of chemistry: organofluorine chemistry and the chemistry of benzoyl chlorides.
Organofluorine Chemistry: The introduction of fluorine into organic molecules is a major trend in medicinal chemistry and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the biological and physical properties of a molecule. Key trends include:
Positron Emission Tomography (PET) Imaging: The development of novel fluorination methods for the introduction of ¹⁸F is a major area of research. This compound could serve as a precursor to ¹⁸F-labeled PET imaging agents.
Fluorine-Containing Agrochemicals: The demand for more effective and environmentally benign agrochemicals is driving the development of new fluorinated compounds.
Fluorinated Polymers and Materials: The unique properties of fluorinated polymers, such as high thermal stability and chemical resistance, continue to be exploited in a wide range of applications.
Benzoyl Chloride Chemistry: Benzoyl chlorides are fundamental reagents in organic synthesis, and research continues to uncover new applications and reaction methodologies. Emerging trends include:
Catalytic Acylation Reactions: The development of more efficient and selective catalysts for acylation reactions is an ongoing area of research. This includes the use of organocatalysts and earth-abundant metal catalysts.
Flow Chemistry: The use of flow reactors for the synthesis and manipulation of benzoyl chlorides can offer advantages in terms of safety, scalability, and reaction control.
Biocatalysis: The use of enzymes to catalyze reactions involving benzoyl chlorides is a growing area of interest, offering the potential for highly selective transformations under mild conditions.
Potential for Novel Synthetic Methodologies
The unique structure of this compound presents opportunities for the development of novel synthetic methodologies.
One-Pot, Multi-Component Reactions: The combination of the reactive benzoyl chloride functionality with the potential for further functionalization at other positions on the aromatic ring could be exploited in the design of one-pot, multi-component reactions to rapidly generate molecular complexity.
Asymmetric Catalysis: The development of catalytic asymmetric methods for reactions involving this compound would be of significant value, particularly for the synthesis of chiral drug candidates.
Photoredox Catalysis: The use of visible light photoredox catalysis could enable novel transformations of this compound that are not accessible through traditional thermal methods.
Q & A
Q. What are the standard laboratory synthesis routes for 5-fluoro-2-methoxybenzoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of acyl chlorides like this compound typically involves treating the corresponding carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalyst (e.g., N,N-dimethylformamide or N-methylacetamide). For example, thionyl chloride in dichloromethane at 50°C for 1–12 hours has been used to synthesize analogous benzoyl chlorides with yields dependent on solvent polarity and temperature .
- Key Variables :
- Catalyst choice : N,N-dimethylformamide accelerates the reaction by activating the carbonyl group.
- Solvent : Dichloromethane or benzene is preferred for solubility and easy removal via distillation .
- Temperature : Higher temperatures (50°C) reduce reaction time but may increase side-product formation.
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : After synthesis, purification often involves distillation under reduced pressure to remove excess chlorinating agents, followed by recrystallization using non-polar solvents (e.g., hexane). For example, analogous benzoyl chlorides were isolated via vacuum distillation (130–135°C at 18 mmHg) and recrystallized to achieve >95% purity . Impurities like residual acids or chlorides can be detected via thin-layer chromatography (TLC) using silica gel plates and visualized under UV light .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm in ¹H NMR, while the fluorine substituent causes splitting in adjacent protons. The carbonyl carbon (C=O) resonates at ~170 ppm in ¹³C NMR .
- FT-IR : A strong C=O stretch at ~1770 cm⁻¹ and C-F stretches near 1100–1200 cm⁻¹ confirm the functional groups .
- Mass Spectrometry (EI-MS) : The molecular ion peak ([M]⁺) should match the molecular weight (e.g., 188.58 g/mol for C₈H₆ClFO₂) with fragmentation patterns consistent with loss of Cl or OCH₃ groups .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Spill Management : Neutralize spills with dry sand or sodium bicarbonate, then collect in a chemical waste container. Avoid water to prevent exothermic reactions .
- Storage : Keep in a sealed, moisture-free container at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How do electronic effects of the methoxy and fluoro substituents influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : The methoxy group (-OCH₃) is electron-donating via resonance, which reduces electrophilicity at the carbonyl carbon, potentially slowing reactions with weak nucleophiles. In contrast, the fluoro group (-F) is electron-withdrawing via induction, enhancing electrophilicity. To study these effects:
- Perform kinetic studies using competing nucleophiles (e.g., amines vs. alcohols) in controlled solvent systems (e.g., DMF or THF).
- Use Hammett plots to correlate substituent electronic parameters (σ values) with reaction rates .
Q. How can reaction conditions be optimized to minimize by-products like dimerization or hydrolysis during synthesis?
- Methodological Answer :
- Solvent Selection : Use anhydrous dichloromethane or toluene to reduce hydrolysis. Add molecular sieves to scavenge trace water .
- Catalyst Optimization : Replace N,N-dimethylformamide with N-methylacetamide to reduce over-chlorination side reactions .
- Temperature Control : Maintain temperatures below 50°C to prevent thermal decomposition. Monitor reaction progress via in-situ IR to detect premature quenching .
Q. What advanced analytical techniques resolve challenges in quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times with spiked standards to identify impurities like hydrolyzed acids or chlorinated by-products .
- X-ray Crystallography : Confirm molecular structure and detect crystalline impurities if recrystallization yields anomalous melting points .
Q. How is this compound applied in synthesizing bioactive molecules (e.g., pharmaceuticals or agrochemicals)?
- Methodological Answer : This compound serves as a key intermediate for amide couplings in drug discovery. For example:
- Antidiabetic Agents : React with sulfonylureas to form hypoglycemic agents (e.g., glibenclamide analogs) .
- Anticancer Compounds : Couple with aminopyridines to generate kinase inhibitors. Monitor reaction efficiency via LC-MS and validate biological activity via in vitro assays (e.g., IC₅₀ measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
